molecular formula C5H4F2N2O B8755310 4,6-Difluoro-2-methoxypyrimidine CAS No. 27078-75-7

4,6-Difluoro-2-methoxypyrimidine

Cat. No. B8755310
M. Wt: 146.09 g/mol
InChI Key: JUBRSVAZDBEETN-UHFFFAOYSA-N
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Patent
US05011927

Procedure details

3.8 g (0.0373 mol) of triethylamine were added at -20° C. to a mixture of 5 g (0.0373 mol) of 2,4,6-trifluoropyrimidine in 50 ml of methanol within 5 minutes, and the mixture was stirred at this temperature for a further 40 minutes. After the reaction was complete, the mixture was warmed to 25° C. and the excess methanol was removed by distillation under reduced pressure. The residue obtained in this way was partitioned between methylene chloride and water, and the organic phase was dried over magnesium sulfate and concentrated. 4.6 g (85% of theory) of an isomer mixture which, according to investigation by gas chromatography, contained 46% of the title compound and 48% of 4,6-difluoro-2-methoxypyrimidine were obtained in this way.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.F[C:9]1[N:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[N:10]=1.[CH3:17][OH:18]>>[F:16][C:11]1[CH:12]=[C:13]([F:15])[N:14]=[C:9]([O:18][CH3:17])[N:10]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)F
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for a further 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess methanol was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained in this way
CUSTOM
Type
CUSTOM
Details
was partitioned between methylene chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=NC(=NC(=C1)F)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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